5-Hydroxy Acetate Omeprazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Acetate Omeprazole involves several steps, starting with the preparation of omeprazole. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole . The introduction of the hydroxy group is typically achieved through hydroxylation reactions using specific reagents and conditions. The acetate group is then introduced via acetylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Acetate Omeprazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to its parent structure.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Hydroxy Acetate Omeprazole has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving proton pumps.
Mechanism of Action
The mechanism of action of 5-Hydroxy Acetate Omeprazole involves the inhibition of the H+/K±ATPase enzyme system found at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from acid-related disorders .
Comparison with Similar Compounds
Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: Another PPI with a similar mechanism of action but different metabolic pathways.
Pantoprazole: A PPI with a longer duration of action compared to omeprazole.
Uniqueness: These modifications improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it a potentially more effective treatment option for acid-related disorders .
Properties
Molecular Formula |
C19H21N3O5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl acetate |
InChI |
InChI=1S/C19H21N3O5S/c1-11-17(20-8-13(18(11)26-4)9-27-12(2)23)10-28(24)19-21-15-6-5-14(25-3)7-16(15)22-19/h5-8H,9-10H2,1-4H3,(H,21,22) |
InChI Key |
RJFDGYTUFFTRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)COC(=O)C)OC |
Origin of Product |
United States |
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